REACTION_CXSMILES
|
FC(F)(F)C(O)=O.C([O:12][C:13]([C:15]1[CH:19]=[CH:18][N:17]([C:20]2[CH:25]=[CH:24][C:23]([CH:26]([F:28])[F:27])=[CH:22][N:21]=2)[CH:16]=1)=[O:14])(C)(C)C.O>O1CCCC1>[F:28][CH:26]([F:27])[C:23]1[CH:24]=[CH:25][C:20]([N:17]2[CH:18]=[CH:19][C:15]([C:13]([OH:14])=[O:12])=[CH:16]2)=[N:21][CH:22]=1
|
Name
|
|
Quantity
|
13.6 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
1-[5-(difluoromethyl)pyridin-2-yl]-1H-pyrrole-3-carboxylic acid tert-butyl ester
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)C1=CN(C=C1)C1=NC=C(C=C1)C(F)F
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred at the same temperature for an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the reaction solution
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=CC(=NC1)N1C=C(C=C1)C(=O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 790 mg | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |